molecular formula C16H21BrN2O3 B8326308 tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate CAS No. 1301198-47-9

tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate

Cat. No.: B8326308
CAS No.: 1301198-47-9
M. Wt: 369.25 g/mol
InChI Key: WNBCIOSNNQUWDE-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a piperazine ring substituted with a bromophenyl group and a tert-butyl ester group. It is often used in the synthesis of various pharmaceuticals and as a building block in organic chemistry.

Preparation Methods

The synthesis of tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl chloride and piperazine.

    Reaction Conditions: The 4-bromobenzyl chloride is reacted with piperazine in the presence of a base such as triethylamine to form the intermediate 4-[(4-bromophenyl)methyl]piperazine.

    Esterification: The intermediate is then esterified with tert-butyl chloroformate in the presence of a base like sodium bicarbonate to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the carbonyl group to alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and hydrochloric acid or sodium hydroxide for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, including anticancer and antimicrobial agents.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can bind to active sites of enzymes or receptors, inhibiting their activity. The piperazine ring provides structural stability and enhances binding affinity. The compound may also interfere with cellular pathways by modulating signal transduction and gene expression.

Comparison with Similar Compounds

tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

1301198-47-9

Molecular Formula

C16H21BrN2O3

Molecular Weight

369.25 g/mol

IUPAC Name

tert-butyl 4-[(4-bromophenyl)methyl]-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-9-8-18(14(20)11-19)10-12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3

InChI Key

WNBCIOSNNQUWDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethylethyl 3-oxo-1-piperazinecarboxylate (500 mg, 2.497 mmol) in N,N-dimethylformamide (DMF) (8 mL) at room temperature under nitrogen was added sodium hydride (60% w/w in mineral oil, 120 mg, 3.00 mmol) and the resulting suspension was stirred at this temperature for 30 min. 1-Bromo-4-(bromomethyl)benzene (749 mg, 3.00 mmol) in DMF (5 mL) was then added via syringe. The resulting mixture was stirred at room temperature for 1.5 h then partitioned between AcOEt and water. The layers were separated and the aqueous phase was extracted three times with AcOEt. The combined organic phases were washed three times with brine, dried over MgSO4 and concentrated in vacuo. Purification of the residue by SP4 using a 25 G silica cartridge (gradient: 13 to 63% AcOEt in Hexanes) gave 1,1-dimethylethyl 4-[(4-bromophenyl)methyl]-3-oxo-1-piperazinecarboxylate (763 mg, 2.066 mmol, 83% yield) as an oil which solidified to a white solid over 16 h.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
749 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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